molecular formula C12H13N3O5 B3750167 N-cyclopentyl-3,5-dinitrobenzamide

N-cyclopentyl-3,5-dinitrobenzamide

Cat. No.: B3750167
M. Wt: 279.25 g/mol
InChI Key: JBSBERQYYDVIMT-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3,5-dinitrobenzamide is a derivative of 3,5-dinitrobenzamide (DNB), a scaffold widely investigated for its biological and physicochemical properties. The compound features a cyclopentyl group attached to the amide nitrogen, distinguishing it from other DNB analogues. Its synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with cyclopentylamine under standard amide-forming conditions, followed by purification via column chromatography and characterization using $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and HPLC . The cyclopentyl substituent confers moderate lipophilicity and steric bulk, which influence its biological activity, solubility, and molecular interactions.

Properties

IUPAC Name

N-cyclopentyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-12(13-9-3-1-2-4-9)8-5-10(14(17)18)7-11(6-8)15(19)20/h5-7,9H,1-4H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSBERQYYDVIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the cyclopentyl group. One common method starts with 3,5-dinitrobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopentylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of nitro groups.

Major Products Formed

    Reduction: The major products are the corresponding amines, such as N-cyclopentyl-3,5-diaminobenzamide.

    Substitution: Depending on the nucleophile used, products can include various substituted benzamides.

Scientific Research Applications

N-cyclopentyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,5-dinitrobenzamide, particularly in its antifungal activity, involves the disruption of fungal cell membranes. The nitro groups are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death . Additionally, the compound may interact with multiple cellular targets, contributing to its broad-spectrum activity.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Shorter chains (e.g., N-methyl, N-ethyl) reduce steric hindrance, favoring receptor binding but may lower metabolic stability .
  • Aromatic vs. Aliphatic Substituents :

    • N-Benzyl derivatives exhibit π-π stacking capabilities, which may enhance interactions with aromatic residues in enzymes or DNA .
    • Aliphatic substituents (e.g., cyclohexyl, cyclopentyl) favor hydrophobic interactions and may reduce off-target effects compared to aromatic groups .
  • Dimeric and Co-crystal Formation: N,N-Dicyclohexyl-3,5-dinitrobenzamide forms dimers via C=O···nitro interactions, influencing crystallinity and solubility. Such packing is less likely in N-cyclopentyl due to steric constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-3,5-dinitrobenzamide
Reactant of Route 2
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N-cyclopentyl-3,5-dinitrobenzamide

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